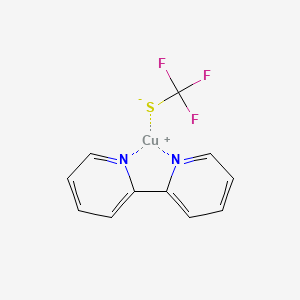
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl- is a chemical compound belonging to the purine family. It is structurally related to other well-known purines such as caffeine and theobromine. This compound is characterized by its unique molecular structure, which includes a purine ring system substituted with methyl and propyl groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl- typically involves the alkylation of a purine precursor. One common method includes the reaction of 1,3-dimethylxanthine with propyl iodide under basic conditions to introduce the propyl group at the 7-position. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine N-oxides.
Reduction: Reduction reactions can convert the compound into dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl and propyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides and nucleophiles like amines or thiols are used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydropurines, and various substituted purine derivatives.
科学的研究の応用
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl- involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, such as phosphodiesterases, leading to increased levels of cyclic AMP (cAMP) in cells. This elevation in cAMP can modulate various signaling pathways, resulting in diverse biological effects.
類似化合物との比較
Caffeine (1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-): Known for its stimulant effects.
Theobromine (1H-Purine-2,6-dione, 3,7-dihydro-3,7-dimethyl-): Found in chocolate, with mild stimulant properties.
Theophylline (1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-): Used in medicine for its bronchodilator effects.
Uniqueness: 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purines
特性
分子式 |
C10H15N4O2+ |
|---|---|
分子量 |
223.25 g/mol |
IUPAC名 |
1,3-dimethyl-7-propyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C10H15N4O2/c1-4-5-14-6-11-8-7(14)9(15)13(3)10(16)12(8)2/h6-7H,4-5H2,1-3H3/q+1 |
InChIキー |
XMCMSLPRLJVFLT-UHFFFAOYSA-N |
正規SMILES |
CCC[N+]1=CN=C2C1C(=O)N(C(=O)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12350787.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one](/img/structure/B12350793.png)

![7,8,9-Trihydroxy-3,5-dioxo-1,2,5a,6,7,8,9,9a-octahydrocyclopenta[c]isochromene-1-carboxylic acid](/img/structure/B12350805.png)

![7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B12350813.png)

![N'-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine](/img/structure/B12350820.png)

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350827.png)


![4-imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride](/img/structure/B12350869.png)

